molecular formula C15H15N3OS2 B2619753 1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol CAS No. 2380086-46-2

1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol

Cat. No.: B2619753
CAS No.: 2380086-46-2
M. Wt: 317.43
InChI Key: DKRALVCMZCHIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that features a thieno[3,2-d]pyrimidine core, a phenyl ring substituted with a methylsulfanyl group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The phenyl ring with a methylsulfanyl group is then introduced through a substitution reaction, followed by the attachment of the ethan-1-ol moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.

    Phenyl derivatives with methylsulfanyl groups: These compounds have similar substitution patterns on the phenyl ring.

Uniqueness: 1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol is unique due to the combination of its structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-20-11-4-2-10(3-5-11)13(19)8-16-15-14-12(6-7-21-14)17-9-18-15/h2-7,9,13,19H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRALVCMZCHIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC2=NC=NC3=C2SC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.